N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC11293506
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O4 |
|---|---|
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)ethyl]-1-methylindole-3-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O4/c1-24-12-15(14-6-2-3-7-16(14)24)20(25)22-10-11-23-21(26)19-13-27-17-8-4-5-9-18(17)28-19/h2-9,12,19H,10-11,13H2,1H3,(H,22,25)(H,23,26) |
| Standard InChI Key | SOULEDQUCAWUQW-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3COC4=CC=CC=C4O3 |
Introduction
N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a complex organic compound with a molecular formula of C21H21N3O4 and a molecular weight of 379.4 g/mol . This compound combines structural elements from both indole and benzodioxine, suggesting potential applications in pharmaceutical or chemical research.
Synthesis and Preparation
While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses involving carbonylation reactions and amide bond formations. The synthesis would likely require careful control of reaction conditions to ensure the correct orientation and attachment of the functional groups.
Related Compounds
Compounds with similar structural elements, such as N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)urea and N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine, have been studied for their chemical properties and potential applications . These compounds share the benzodioxine moiety but differ in their attached functional groups.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)urea | C10H10N2O4 | 222.20 g/mol |
| N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine | C14H17NO5 | 279.29 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume